S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate
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Overview
Description
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate: is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate typically involves the reaction of 4-methylpyrimidine-2-thiol with pyridine-3-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
Chemistry: S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. It may serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its heterocyclic structure is similar to that of many bioactive molecules, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic rings can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
- 4-methylpyrimidine-2-thiol
- Pyridine-3-carbonyl chloride
- 2-aminopyrimidine derivatives
Comparison: S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of reactivity and potential applications. For instance, while 4-methylpyrimidine-2-thiol primarily serves as a thiol donor, this compound can participate in more diverse chemical reactions and exhibit different biological activities.
Properties
IUPAC Name |
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-8-4-6-13-11(14-8)16-10(15)9-3-2-5-12-7-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDXQQBMKLHTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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